molecular formula C19H19BrN2O3S B298511 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298511
M. Wt: 435.3 g/mol
InChI Key: HNSQPHVTLBICIO-NOPVENIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammatory and tumor processes. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The compound 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

The compound 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. Its ability to penetrate cell membranes makes it a potential drug delivery system. However, its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, the compound may have limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapy for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its use as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been achieved through different approaches. One such method involves the reaction of 5-bromo-2-furaldehyde and isobutylamine in the presence of thiosemicarbazide and acetic acid to form the intermediate thiazolidinone. The intermediate is then reacted with p-anisidine in the presence of acetic acid to yield the final product.

Scientific Research Applications

The compound 5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

Product Name

5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C19H19BrN2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19BrN2O3S/c1-12(2)11-22-18(23)16(10-15-8-9-17(20)25-15)26-19(22)21-13-4-6-14(24-3)7-5-13/h4-10,12H,11H2,1-3H3/b16-10-,21-19?

InChI Key

HNSQPHVTLBICIO-NOPVENIWSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)Br)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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